molecular formula C17H17N5O2 B2380678 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1255777-64-0

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

Cat. No. B2380678
CAS RN: 1255777-64-0
M. Wt: 323.356
InChI Key: TWCZQCAWXKSZFH-UHFFFAOYSA-N
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Description

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one, also known as BPTP, is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in scientific research. BPTP is a pyrazolo-triazolo-pyrazinone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is complex and not yet fully understood. However, it is known that the compound acts as a competitive inhibitor of PDE activity, leading to an increase in intracellular cyclic nucleotide levels. This, in turn, can lead to a range of downstream effects on cellular signaling pathways, including the activation of protein kinase A (PKA) and the modulation of calcium ion channels.
Biochemical and Physiological Effects:
9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of inflammation, and the suppression of tumor growth. The compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one for lab experiments is its ability to modulate cellular signaling pathways in a specific and controlled manner. The compound has also been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is its relatively complex synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one in scientific research. One promising avenue is the development of new therapeutic agents based on the compound's anti-inflammatory and anti-tumor properties. Another potential application is the use of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one as a tool for investigating the role of cyclic nucleotides in various biological processes. Additionally, the compound's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one can be achieved through a multistep procedure involving the condensation of various starting materials. One of the most common methods involves the reaction of 4-butoxyaniline with 3-amino-1,2,4-triazole, which is then followed by cyclization with ethyl acetoacetate to yield the final product. The purity and yield of 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one can be optimized through careful control of reaction conditions, including temperature, solvent, and reaction time.

Scientific Research Applications

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has been used extensively in scientific research as a tool for investigating various biological processes. The compound has been shown to exhibit a range of effects on cellular signaling pathways, including the inhibition of phosphodiesterase (PDE) activity and the modulation of cyclic nucleotide levels. 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.

properties

IUPAC Name

11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-3-10-24-13-6-4-12(5-7-13)14-11-15-16-18-19-17(23)21(16)8-9-22(15)20-14/h4-9,11H,2-3,10H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCZQCAWXKSZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

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